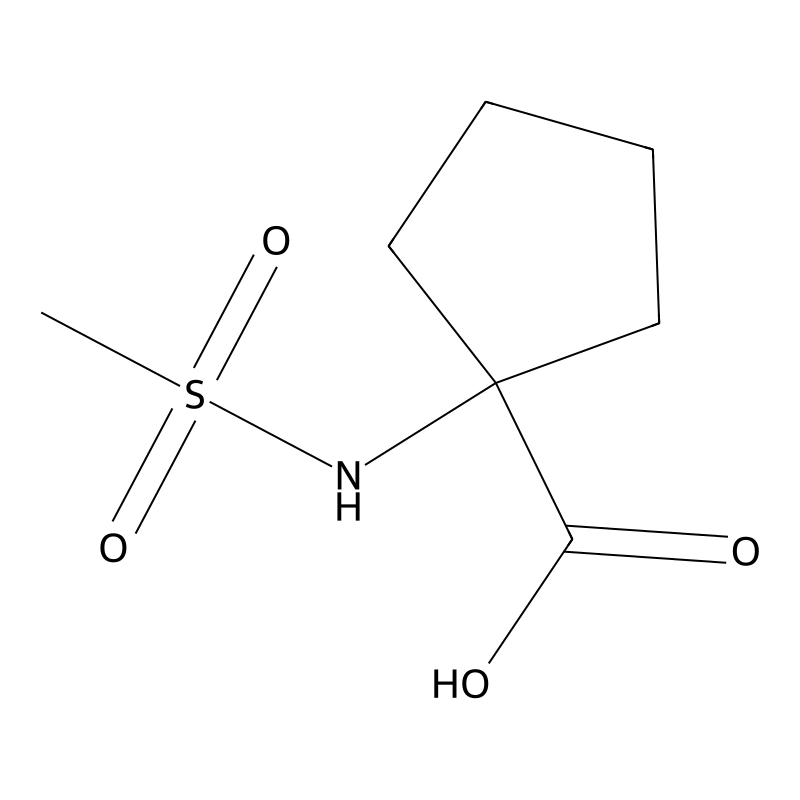Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)
Catalog No.
S1776758
CAS No.
174602-69-8
M.F
C7H13NO4S
M. Wt
207.244
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
174602-69-8
Product Name
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)
IUPAC Name
1-(methanesulfonamido)cyclopentane-1-carboxylic acid
Molecular Formula
C7H13NO4S
Molecular Weight
207.244
InChI
InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10)
InChI Key
KYGMYIZCEKUXGB-UHFFFAOYSA-N
SMILES
CS(=O)(=O)NC1(CCCC1)C(=O)O
Synonyms
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) (CPCA) is an organic compound with the chemical formula C8H15NO4S. It is a white, crystalline solid that is soluble in methanol and ethanol but insoluble in water. CPCA is a derivative of cyclopentane carboxylic acid and has a sulfonylamine group attached to it. The compound has several potential applications in various fields of research and industry, and its synthesis and characterization have been the subject of numerous scientific studies.
CPCA has a melting point of 112–114 °C and a boiling point of 403.5 °C at 760 mmHg. It has a molecular weight of 229.27 g/mol and a density of 1.35 g/cm3. The compound is stable at room temperature and can withstand heating up to 160 °C without decomposing. It is an acidic compound with a pKa value of 9.04.
CPCA can be synthesized using different methods, including the reaction of cyclopentanone, formaldehyde, and methylsulfonamide under anhydrous conditions. Another method involves the reaction of 2,2-dimethoxypropane with cyclopentanone in the presence of a Lewis acid catalyst, followed by treatment with methylsulfonamide. The compound can be characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
CPCA can be analyzed using several methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. These methods are used to determine the purity, identity, and concentration of the compound in various samples.
CPCA has several potential biological properties that make it attractive for use in research and industry. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has shown promising results in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
CPCA has been shown to have low toxicity in scientific experiments. It has been tested in various animal models and has not exhibited any significant toxic effects. However, further studies are required to determine the safety of the compound in human subjects.
CPCA has several potential applications in scientific experiments. It can be used as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biomarker in biological samples. The compound has also been used as a ligand in metal-catalyzed reactions and as a catalyst in organic reactions.
The research on CPCA is still in its early stages, and further studies are required to fully understand its potential applications. Several research groups are currently investigating the compound's biological properties and its use in various fields of research and industry.
CPCA has several potential implications in various fields of research and industry. It can be used in drug discovery, as a biomarker in disease diagnosis, as a reagent in chemical reactions, and as a catalyst in organic reactions. The compound may also have applications in the development of new materials, such as biodegradable polymers.
Despite its potential applications, there are several limitations to the use of CPCA. The compound is currently expensive to produce, and its synthesis requires specialized equipment and knowledge. Further studies are required to optimize its production and lower its cost. In addition, CPCA's biological properties and safety in human subjects require further investigation. Future research may focus on the development of new applications for the compound, as well as the discovery of new synthetic routes and the optimization of its biological properties.
- Optimization of CPCA synthesis for mass production
- Investigation of CPCA's potential as an anti-viral and anti-fungal agent
- Study of CPCA's effect on the central nervous system and its potential as a treatment option for neurological disorders
- Research on CPCA's potential as a biosensor for disease diagnosis
- Investigation of CPCA's role in the development of new materials
- Study of CPCA's role in the regulation of gene expression and its potential as a therapeutic agent
- Investigation of CPCA's potential as an anti-viral and anti-fungal agent
- Study of CPCA's effect on the central nervous system and its potential as a treatment option for neurological disorders
- Research on CPCA's potential as a biosensor for disease diagnosis
- Investigation of CPCA's role in the development of new materials
- Study of CPCA's role in the regulation of gene expression and its potential as a therapeutic agent
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








